molecular formula C8H4FNO3 B13213873 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Cat. No.: B13213873
M. Wt: 181.12 g/mol
InChI Key: FQCBMEQQXHKLDN-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a high-purity chemical compound classified as a benzoxazinone. Organic compounds in this class contain a benzene ring fused to an oxazine ring which bears a ketone group . This specific fluorinated benzoxazine scaffold is of significant interest in medicinal and agrochemical research for developing new active substances. Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules. It can be utilized in the synthesis of potential pharmaceutical candidates, such as central nervous system agents or antimicrobials, and in the development of novel agrochemicals like herbicides. While the exact profile of this specific molecule is under investigation, related fluorinated benzoxazine derivatives are known to function as potent herbicides by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to the accumulation of porphyrins and ultimately causing membrane damage and cell death in target plants . The incorporation of a fluorine atom at the 7-position is a common strategy in modern drug and agrochemical design to influence the molecule's metabolic stability, lipophilicity, and overall bioavailability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound for lead optimization, structure-activity relationship (SAR) studies, and as a precursor in complex heterocyclic chemistry.

Properties

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

7-fluoro-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-8(12)10-7(5)11/h1-3H,(H,10,11,12)

InChI Key

FQCBMEQQXHKLDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Step 1: Chlorination Reaction

Starting Material : 7-Fluoro-2H-1,4-benzoxazine-3(4H)-one
Reagents :

  • Chlorinating agents: Phosphorus pentachloride (PCl₅) or chlorine gas (Cl₂)
  • Solvent: Phosphorus trichloride (PCl₃) or chlorinated hydrocarbons (e.g., dichloromethane)

Procedure :
The starting material undergoes chlorination at the 2-position using PCl₅ or Cl₂ in a PCl₃ medium. The reaction is conducted at room temperature or under reflux (65°C), yielding 2,2-dichloro-7-fluoro-2H-1,4-benzoxazine-3(4H)-one as a reddish-brown liquid.

Key Data :

Step 2: Chlorine-Fluorine Exchange

Reagents :

  • Fluorinating agents: Pyridine hydrofluoride (C₅H₅N·HF) or triethylamine hydrofluoride
  • Solvent: Ethyl acetate or dichloromethane

Procedure :
The chlorinated intermediate reacts with pyridine hydrofluoride at 50°C for 4 hours. After extraction and purification, the final product is obtained.

Key Data :

Alternative Method: Microwave-Assisted Cyclization

Reaction Setup

Starting Material : 7-Fluoro-2-aminophenol derivatives
Reagents :

  • Thionyl chloride (SOCl₂) for esterification
  • Aqueous ammonia (NH₃) for amidation
  • Microwave irradiation (250 W, 120°C)

Procedure :

  • Esterification : The carboxylic acid precursor reacts with SOCl₂ in methanol to form the methyl ester.
  • Amidation : The ester undergoes microwave-assisted reaction with aqueous NH₃ to yield the amide intermediate.
  • Cyclization : The intermediate is treated with diketene or carbonyl sources under reflux to form the benzoxazine-dione core.

Key Data :

  • Yield : ~60–70% (over three steps)
  • Challenges : Requires precise control of microwave conditions to avoid side reactions.

Comparative Analysis of Methods

Parameter Chlorination-Fluorination Microwave Cyclization
Starting Material 7-Fluoro-2H-1,4-benzoxazine-3(4H)-one 7-Fluoro-2-aminophenol derivatives
Key Reagents PCl₅, pyridine hydrofluoride SOCl₂, NH₃, diketene
Reaction Time 4–6 hours 2–3 hours (microwave step)
Overall Yield 85% 60–70%
Scalability High (industrial preference) Moderate (lab-scale)

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a heterocyclic compound belonging to the benzoxazine class and has a molecular formula of C8H6FNO3C_8H_6FNO_3. It features a fluorine atom at the 7-position of the benzoxazine ring, giving it unique chemical properties. The compound's bicyclic structure consists of a benzene ring fused to an oxazine ring containing two carbonyl groups (diones) at the 2 and 4 positions. This configuration gives the compound distinctive reactivity and biological activity.

Potential Applications

  • Antithrombotic Agent Research has indicated that 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione has demonstrated inhibitory effects on thrombin and glycoprotein IIb/IIIa receptor activities. It has been studied for its potential as an antithrombotic agent.
  • Treatment of Diseases Its structural characteristics suggest possible applications in treating various diseases due to its ability to modulate biological pathways.

Structural Similarity

Several compounds share structural similarities with 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione:

Compound NameStructure FeaturesUnique Aspects
2H-1,4-benzoxazine-3(4H)-oneBenzoxazine structure without fluorineUsed in various medicinal applications
FlumioxazinContains a propynyl group; used as herbicideExhibits significant herbicidal activity
6-Amino-7-fluoro-4H-benzoxazin-3-oneAmino substitution at position 6Potentially enhanced biological activity
2H-1,3-benzoxazine-2,4(3H)-dioneLacks fluorine; simpler structureKnown for analgesic properties

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves the inhibition of specific enzymes or molecular targets. For example, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), which is crucial in the biosynthesis of heme . This inhibition disrupts the production of essential biomolecules, leading to its biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Benzoxazines

Compound Substituent Melting Point (°C) IR C=O Stretch (cm⁻¹) Yield (%)
7-Fluoro-1,3-benzoxazine-2,4-dione F (C7) Not reported ~1760 (estimated) 57
5-Pentadecyl-3-phenyl-1,3-benzoxazine C15H31, Ph 123–124 1764, 1696 90
6-Chloro-1,3-benzoxazine-2,4-dione Cl (C6) Not reported ~1760 Not reported

Key Research Findings

  • Fluorine’s Role : The 7-fluoro substituent enhances bioactivity by increasing electronegativity and resistance to metabolic degradation .
  • Synthetic Efficiency: TMSCl-catalyzed methods for fluoro-benzoxazines offer moderate yields (57%), whereas palladium-catalyzed routes for non-fluorinated analogs achieve higher efficiency .
  • Safety Profiles : Halogenated benzoxazines require careful handling (e.g., bromo and nitro derivatives), while thiazolidinediones exhibit favorable toxicity profiles .

Biological Activity

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant studies associated with this compound, highlighting its implications in medicinal chemistry.

  • Molecular Formula : C₉H₈FNO₃
  • Molecular Weight : 181.1 g/mol
  • CAS Number : 1400990-47-7

Biological Activity Overview

7-Fluoro-3,4-dihydro-2H-1,3-benzoxazine derivatives have been studied for various biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise against various cancer cell lines.
  • Antimicrobial Properties : Exhibiting activity against bacteria and fungi.
  • Neuropharmacological Effects : Some derivatives have been evaluated for their effects on neurotransmitter receptors.

Anticancer Activity

A study conducted on the anticancer properties of benzoxazine derivatives indicated that 7-fluoro compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, research demonstrated that modifications at the 2-position of the benzoxazine ring enhanced activity against breast and colon cancer cells .

Antimicrobial Properties

Research has highlighted the antibacterial and antifungal activities of 7-fluoro derivatives. A comparative study revealed that these compounds could inhibit the growth of various pathogens, suggesting their potential as therapeutic agents in infectious diseases .

Neuropharmacological Effects

The interaction of 7-fluoro derivatives with serotonin receptors has been explored. Specifically, studies on related compounds have shown that modifications can lead to increased affinity for serotonin 5-HT3 receptors, indicating potential applications in treating anxiety and depression .

Case Studies

Study Findings Cell Lines/Models
Study 1Significant antiproliferative activity against breast cancer cellsMCF-7 (breast cancer)
Study 2Effective against Staphylococcus aureus and Candida albicansBacterial and fungal models
Study 3High affinity for serotonin receptors leading to potential anxiolytic effectsRat models

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